AJM 290

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

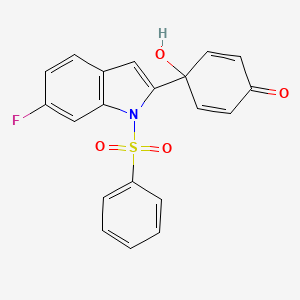

4-[1-(benzenesulfonyl)-6-fluoroindol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FNO4S/c21-15-7-6-14-12-19(20(24)10-8-16(23)9-11-20)22(18(14)13-15)27(25,26)17-4-2-1-3-5-17/h1-13,24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKLBNRXGJLHIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=C(C=C3)F)C4(C=CC(=O)C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ARA 290 (Cibinetide)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARA 290, also known as Cibinetide, is a synthetic 11-amino acid peptide engineered from the helix-B surface region of the erythropoietin (EPO) molecule[1][2]. It was specifically designed to isolate the tissue-protective and anti-inflammatory properties of EPO while eliminating its erythropoietic (red blood cell stimulating) effects[3][4]. The primary mechanism of action of ARA 290 is the selective activation of the Innate Repair Receptor (IRR), a heterodimeric complex that is upregulated in response to tissue injury, inflammation, or metabolic stress[1][5][6][7]. By targeting the IRR, ARA 290 initiates a cascade of signaling events that collectively suppress inflammation, inhibit apoptosis, and promote tissue regeneration, particularly of small nerve fibers[1][5][8]. This targeted action, devoid of the hematopoietic side effects associated with EPO, positions ARA 290 as a promising therapeutic agent for chronic inflammatory conditions and neuropathic pain[6][9][10].

Core Mechanism: Selective Agonism of the Innate Repair Receptor (IRR)

The central mechanism of ARA 290 revolves around its selective interaction with the Innate Repair Receptor (IRR).

-

Receptor Composition: The IRR is not a standalone receptor but a heterocomplex formed by the co-localization of the erythropoietin receptor (EPOR) and the β-common receptor (βcR or CD131)[5][6][11][12].

-

Selective Activation: Unlike native EPO, which can bind to and activate both the classical EPOR homodimer (leading to erythropoiesis) and the IRR, ARA 290 is engineered to selectively bind to and activate only the IRR complex[1][3][4][8]. This selectivity is the key to its safety profile, as it avoids the risks of polycythemia, hypertension, and thrombosis associated with stimulating red blood cell production[3][8].

-

Upregulation upon Injury: The IRR is typically expressed at low levels in healthy tissue. Its expression is significantly upregulated in tissues under stress from injury, ischemia, or inflammation, making it a highly specific target for therapeutic intervention in pathological states[6][8].

Downstream Signaling Pathways and Cellular Effects

Activation of the IRR by ARA 290 initiates a multi-faceted signaling cascade that reprograms a pro-inflammatory, tissue-damaging environment into one of healing and repair[5][12].

Anti-Inflammatory and Immunomodulatory Effects

ARA 290 exerts potent anti-inflammatory effects by modulating key signaling pathways and cytokine production.

-

Suppression of Pro-inflammatory Cytokines: IRR activation leads to the downregulation of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6)[1][2][4]. This is achieved in part through the modulation of macrophage and microglial activity[4].

-

Inhibition of NF-κB Pathway: The mechanism involves dampening the expression of genes targeted by the master inflammatory transcription factor, NF-κB[1].

-

TRPV1 Channel Inhibition: Recent evidence suggests that ARA 290 can inhibit the activity of the capsaicin-evoked TRPV1 channel in dorsal root and trigeminal ganglion cells, which contributes to its analgesic effects[5].

Tissue Protection and Pro-Survival Signaling

ARA 290 promotes cell survival and protects tissues from damage through several mechanisms.

-

Anti-Apoptotic Pathways: IRR signaling enhances cytoprotective networks by shifting the balance from pro-apoptotic proteins (e.g., Caspase-3, Bax) towards anti-apoptotic proteins (e.g., Bcl-2)[1].

-

Reduction of Oxidative Stress: In preclinical models, ARA 290 administration has been shown to reduce markers of oxidative stress (e.g., malondialdehyde) and increase the activity of antioxidant enzymes like superoxide dismutase and catalase[1].

-

Mitochondrial Protection: In models of cardiac aging, ARA 290 has been reported to enhance mitochondrial quality control and autophagic processes, preserving cellular function[1].

Nerve Regeneration and Neuropathic Pain Relief

A primary therapeutic focus for ARA 290 is the treatment of small fiber neuropathy (SFN)[5].

-

Stimulation of Nerve Regrowth: Clinical studies have demonstrated that treatment with ARA 290 can initiate the regrowth of small nerve fibers[5][7]. This has been visualized and quantified in patients by observing an increased density of corneal nerve fibers using corneal confocal microscopy[5][13].

-

Alleviation of Neuropathic Symptoms: By reducing the underlying inflammation and promoting nerve repair, ARA 290 provides long-term relief from neuropathic pain and allodynia, rather than acting as a simple analgesic[6][7].

Experimental Evidence and Methodologies

The mechanism of ARA 290 has been elucidated through a combination of preclinical animal models and human clinical trials.

Preclinical Validation

-

Experimental Protocol: Key preclinical studies utilized a spared nerve injury (SNI) model in rodents to induce neuropathic pain. To confirm the receptor target, experiments were replicated in β-common receptor knockout (βcR-/-) mice alongside wild-type controls[5][6][9].

-

Key Findings: ARA 290 produced rapid and long-term relief of mechanical and cold allodynia in normal mice. In stark contrast, the peptide had no effect in the βcR-/- knockout mice, definitively implicating the β-common receptor (and thus the IRR) as the essential site of action for its therapeutic effects[5][6][9].

Clinical Trial Methodologies

Phase II clinical trials have evaluated the safety and efficacy of ARA 290 in patients with SFN associated with sarcoidosis and type 2 diabetes[5][7].

-

Study Design: Randomized, double-blind, placebo-controlled trials.

-

Dosing and Administration: A common protocol involves daily subcutaneous self-administration of 4 mg ARA 290 or placebo for a 28-day period[7][13].

-

Efficacy Endpoints:

-

Symptom Assessment: Patient-reported outcomes are measured using validated questionnaires such as the Small Fiber Neuropathy Screening List (SFNSL) and the PainDetect questionnaire[5][7].

-

Nerve Fiber Quantification: Corneal Confocal Microscopy (CCM) is used as a non-invasive method to visualize and quantify the density of small nerve fibers in the cornea, serving as a surrogate marker for systemic SFN and its response to treatment[5][7].

-

Metabolic Assessment: In trials involving diabetic patients, metabolic parameters such as Hemoglobin A1c (HbA1c) and lipid profiles are monitored[7].

-

Quantitative Data Summary

While detailed pharmacokinetic and pharmacodynamic data like binding affinities (Kd) and EC50 values are not extensively detailed in the provided literature, key quantitative data from clinical and preclinical use are summarized below.

| Parameter | Value / Observation | Context | Source |

| Molecular Weight | ~1257 - 1382 Da | Chemical property of the 11-amino acid peptide. | [3][4][14] |

| Clinical Dosage | 2 - 4 mg | Daily or 3x weekly subcutaneous/intravenous injections in Phase II trials. | [5][7][8] |

| Treatment Duration | 28 days | Standard treatment period in key Phase II clinical trials. | [5][7][13] |

| Pain Reduction | ~40% average reduction | Reported in sarcoidosis-associated neuropathy. | [3] |

| Efficacy Endpoint | Significant improvement | In neuropathic symptoms (PainDetect, SFNSL scores) vs. placebo. | [5][7] |

| Nerve Regeneration | Significant increase | In corneal nerve fiber density in patients with baseline reductions. | [5][7][13] |

| Metabolic Control | Significant improvement | In Hemoglobin A1c (HbA1c) and lipid profiles in T2D patients. | [7] |

| Bioavailability (SC) | >85% | Following subcutaneous injection. | [3] |

| Half-life | ~6-8 hours | Following subcutaneous administration. | [3] |

Conclusion

The mechanism of action of ARA 290 is a targeted and sophisticated process centered on the selective activation of the Innate Repair Receptor. By engaging this receptor, which is naturally upregulated during cellular stress, ARA 290 orchestrates a powerful anti-inflammatory, pro-survival, and regenerative response without inducing the hematopoietic effects of its parent molecule, EPO. This selective action effectively reprograms the local tissue environment from a state of chronic damage to one of active repair. The robust preclinical data, particularly from β-common receptor knockout models, combined with positive Phase II clinical trial results in neuropathic and metabolic diseases, validate this mechanism and underscore the significant therapeutic potential of ARA 290 for a range of challenging inflammatory and degenerative conditions.

References

- 1. rawamino.com [rawamino.com]

- 2. chrisduffin.com [chrisduffin.com]

- 3. ARA-290 Peptide | Inflammation & Nerve Support [paragonsportsmedicine.com]

- 4. exploring-peptides.com [exploring-peptides.com]

- 5. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. swolverine.com [swolverine.com]

- 9. ARA290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain: an experimental study in rats and β-common receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dynamisonline.com [dynamisonline.com]

- 11. peptidesciences.com [peptidesciences.com]

- 12. genoracle.com [genoracle.com]

- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 14. tandfonline.com [tandfonline.com]

The Innate Repair Receptor: A Key Mediator of ARA 290's Therapeutic Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ARA 290, a novel 11-amino acid peptide derived from the structure of erythropoietin (EPO), represents a significant advancement in the development of tissue-protective and anti-inflammatory therapeutics. Unlike its parent molecule, ARA 290 does not stimulate erythropoiesis, thereby avoiding the associated adverse cardiovascular effects. Its therapeutic actions are mediated through the selective activation of the innate repair receptor (IRR), a heterodimeric complex of the EPO receptor (EPOR) and the β-common receptor (CD131). This technical guide provides a comprehensive overview of the role of the IRR in ARA 290 signaling, detailing the molecular pathways, summarizing key quantitative data, and providing detailed experimental protocols for researchers in the field.

Introduction to ARA 290 and the Innate Repair Receptor

ARA 290, also known as Cibinetide, was engineered to harness the tissue-protective properties of EPO without its hematopoietic effects.[1][2][3][4] The peptide's specificity is conferred by its selective binding to the innate repair receptor (IRR).[3][5][6][7][8] The IRR is a unique receptor complex that is typically expressed at low levels in healthy tissues but is upregulated in response to injury, inflammation, or metabolic stress.[3][9] This targeted expression makes the IRR an attractive therapeutic target for a variety of pathological conditions.

The IRR is a heterodimer composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131).[3][10][11] Upon binding of ARA 290, the IRR initiates a cascade of intracellular signaling events that collectively suppress inflammation, inhibit apoptosis, and promote tissue repair and regeneration.[1][3][5][6][8]

The ARA 290 Signaling Pathway

Activation of the IRR by ARA 290 triggers a multi-faceted signaling cascade that modulates key cellular processes involved in inflammation and cell survival. The primary downstream pathways affected include the NF-κB and Akt signaling pathways.

Modulation of the NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In response to tissue injury or stress, NF-κB is activated, leading to the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). ARA 290, through IRR activation, has been shown to suppress the activation of NF-κB.[7][12] This inhibitory action leads to a downstream reduction in the production of these key inflammatory mediators, thereby dampening the inflammatory cascade.[2][8][12]

Activation of the Akt Survival Pathway

The protein kinase B (Akt) signaling pathway is a critical regulator of cell survival and apoptosis. Activation of this pathway promotes cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic proteins. ARA 290 binding to the IRR leads to the phosphorylation and activation of Akt.[13] Activated Akt, in turn, influences the expression of Bcl-2 family proteins, leading to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax.[7][14] This shift in the Bax/Bcl-2 ratio ultimately inhibits caspase-3 activation and reduces apoptotic cell death.[7][14]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies investigating the efficacy of ARA 290.

Preclinical Dose-Response Data in a Rat Model of Neuropathic Pain

| Dose of ARA 290 (µg/kg) | Outcome Measure | Result | Reference |

| 3, 10, 30, 60 | Mechanical Allodynia | Dose-dependent reduction | [15] |

| 3, 10, 30, 60 | Cold Allodynia | Significant reduction at all doses | [15] |

| 10, 30 | Spinal Microglia Activation (Iba-1) | Dose-dependent suppression | [15] |

Clinical Trial Data in Patients with Sarcoidosis-Associated Small Fiber Neuropathy

| Dose of ARA 290 | Outcome Measure | Result | Reference |

| 2 mg (IV, 3x/week for 4 weeks) | Small Fiber Neuropathy Screening List (SFNSL) Score | Significant improvement (Δ -11.5 vs. -2.9 for placebo) | [1] |

| 2 mg (IV, 3x/week for 4 weeks) | SF-36 Pain Dimension | Significant improvement (Δ -23.4 from baseline) | [1] |

| 2 mg (IV, 3x/week for 4 weeks) | SF-36 Physical Functioning | Significant improvement (Δ -14.6 from baseline) | [1] |

| 4 mg (SC, daily for 28 days) | SFNSL Score | Significant improvement (~28% reduction vs. ~9% for placebo) | [5] |

| 4 mg (SC, daily for 28 days) | Corneal Nerve Fiber Density | Significant increase | [5] |

Clinical Trial Data in Patients with Type 2 Diabetes and Neuropathic Symptoms

| Dose of ARA 290 | Outcome Measure | Result | Reference |

| 4 mg (SC, daily for 28 days) | PainDetect Score | Significant improvement (Δ -3.3 vs. -1.1 for placebo) | [16] |

| 4 mg (SC, daily for 28 days) | Corneal Nerve Fiber Density (in patients with reduced baseline) | Significant increase (Δ +2.6 fibers/mm²) | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ARA 290 and the innate repair receptor.

Spared Nerve Injury (SNI) Model in Rats

This surgical model is used to induce persistent peripheral neuropathic pain.

Protocol:

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Incision: Make a small incision on the lateral side of the thigh to expose the biceps femoris muscle.

-

Nerve Exposure: Bluntly dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[1][9]

-

Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a silk suture.[1][9] Distal to the ligation, transect these two nerves, removing a small section to prevent regeneration.[1][9] The sural nerve is left intact.[1][9]

-

Closure: Suture the muscle and skin layers.

-

Post-operative Care: Provide appropriate post-operative care, including analgesics, and monitor the animal for signs of distress.

Immunohistochemistry for Iba-1 in Rat Spinal Cord

This protocol is used to visualize and quantify the activation of microglia in the spinal cord, a hallmark of neuroinflammation.

Protocol:

-

Tissue Preparation: Perfuse the rat with 4% paraformaldehyde in phosphate-buffered saline (PBS).[5] Dissect the lumbar spinal cord and post-fix in the same fixative. Cryoprotect the tissue in a sucrose solution.

-

Sectioning: Cut transverse sections of the spinal cord (typically 20-40 µm) using a cryostat.

-

Antigen Retrieval: For some protocols, an antigen retrieval step (e.g., heating in citrate buffer) may be necessary to unmask the epitope.[15]

-

Blocking: Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.[5][17]

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against Iba-1 (e.g., rabbit anti-Iba1, 1:1000 dilution) overnight at 4°C.[5][17]

-

Secondary Antibody Incubation: After washing in PBS, incubate the sections with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488, 1:500 dilution) for 1-2 hours at room temperature.[17]

-

Mounting and Imaging: Mount the sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize and capture images using a fluorescence microscope.

Quantitative Sensory Testing (QST)

QST is a non-invasive method used to assess the function of different types of nerve fibers by measuring the perception of various sensory stimuli.

Protocol: The comprehensive QST protocol developed by the German Research Network on Neuropathic Pain (DFNS) is often utilized.[13][18] This involves the following tests:

-

Thermal Testing:

-

Cold and Warm Detection Thresholds (CDT, WDT): Determine the temperature at which the subject first perceives a cold or warm sensation.

-

Thermal Sensory Limen (TSL): Assess the ability to detect temperature changes around a baseline temperature.

-

Paradoxical Heat Sensation (PHS): Test for the perception of heat during a cold stimulus.

-

Cold and Heat Pain Thresholds (CPT, HPT): Determine the temperature at which a cold or warm stimulus becomes painful.

-

-

Mechanical Testing:

-

Mechanical Detection Threshold (MDT): Use von Frey filaments to determine the lowest force that can be perceived as a touch.

-

Mechanical Pain Threshold (MPT): Use weighted pinprick stimuli to determine the lowest force that elicits a painful sensation.

-

Stimulus-Response Function: Assess the perceived intensity of a series of pinprick stimuli of increasing force.

-

Dynamic Mechanical Allodynia (DMA): Test for pain in response to light touch with a cotton wisp or brush.

-

Vibration Detection Threshold (VDT): Determine the lowest amplitude of vibration that can be perceived.

-

Corneal Confocal Microscopy (CCM)

CCM is a non-invasive imaging technique used to visualize and quantify the density and morphology of small nerve fibers in the cornea.[2][17][19][20][21]

Protocol:

-

Patient Preparation: Anesthetize the cornea with a drop of topical anesthetic.

-

Image Acquisition: A drop of sterile gel is applied to the tip of the microscope objective. The objective is then brought into contact with the cornea. A series of images of the sub-basal nerve plexus are captured.[20]

-

Image Analysis: The captured images are analyzed using specialized software to quantify various parameters, including:[21]

-

Corneal Nerve Fiber Density (CNFD): The number of major nerves per square millimeter.

-

Corneal Nerve Branch Density (CNBD): The number of branches emanating from the major nerves per square millimeter.

-

Corneal Nerve Fiber Length (CNFL): The total length of all nerve fibers and branches in millimeters per square millimeter.

-

Western Blot for Phospho-Akt (Ser473)

This technique is used to detect and quantify the phosphorylation of Akt at serine 473, a key indicator of its activation.

Protocol:

-

Protein Extraction: Lyse cells or tissues in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block non-specific antibody binding by incubating the membrane in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[22][23]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) (e.g., rabbit anti-p-Akt (Ser473), 1:1000 dilution) overnight at 4°C.[22][24][25][26]

-

Secondary Antibody Incubation: After washing in TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:2000 dilution) for 1 hour at room temperature.[22]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalization: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody for total Akt or a housekeeping protein like GAPDH.

Luminex Multiplex Cytokine Assay

This bead-based immunoassay allows for the simultaneous quantification of multiple cytokines in a single sample.[27][28][29][30]

References

- 1. mdpi.com [mdpi.com]

- 2. Corneal Confocal Microscopy to Assess Diabetic Neuropathy: An Eye on the Foot - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 6. swolverine.com [swolverine.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. youtube.com [youtube.com]

- 11. Modified Spared Nerve Injury Surgery Model of Neuropathic Pain in Mice [jove.com]

- 12. biocare.net [biocare.net]

- 13. researchgate.net [researchgate.net]

- 14. Mechanistic Approach for Protective Effect of ARA290, a Specific Ligand for the Erythropoietin/CD131 Heteroreceptor, against Cisplatin-Induced Nephrotoxicity, the Involvement of Apoptosis and Inflammation Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sysy-histosure.com [sysy-histosure.com]

- 16. hra.nhs.uk [hra.nhs.uk]

- 17. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]

- 18. Quantitative sensory testing: a comprehensive protocol for clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Implementation of corneal confocal microscopy for screening and early detection of diabetic neuropathy in primary care alongside retinopathy screening: Results from a feasibility study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Corneal Confocal Microscopy to Image Small Nerve Fiber Degeneration: Ophthalmology Meets Neurology [frontiersin.org]

- 22. ccrod.cancer.gov [ccrod.cancer.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Validation and comparison of luminex multiplex cytokine analysis kits with ELISA: Determinations of a panel of nine cytokines in clinical sample culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. protocols.io [protocols.io]

- 30. bmgrp.eu [bmgrp.eu]

ARA 290: A Technical Guide to a Novel Peptide for Tissue Repair and Inflammation Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARA 290, also known as Cibinetide, is a synthetic 11-amino acid peptide derived from the structure of human erythropoietin (EPO). Engineered to selectively activate the innate repair receptor (IRR), ARA 290 harnesses the tissue-protective and anti-inflammatory properties of EPO without stimulating red blood cell production, thereby mitigating the risks associated with traditional erythropoiesis-stimulating agents. This guide provides a comprehensive overview of the discovery, mechanism of action, and development of ARA 290, with a focus on preclinical and clinical data in neuropathic pain and metabolic disease. Detailed experimental protocols and signaling pathways are presented to support further research and development efforts in this promising therapeutic area.

Introduction: The Genesis of a Tissue-Protective Peptide

The development of ARA 290 arose from the need to separate the tissue-protective effects of erythropoietin from its hematopoietic actions.[1][2] While EPO was observed to have cytoprotective and anti-inflammatory benefits in injured tissues, its therapeutic use was hampered by the risk of increased blood viscosity, hypertension, and thrombosis due to elevated red blood cell counts.[1] Researchers at Araim Pharmaceuticals isolated an 11-amino acid sequence from the helix-B domain of EPO responsible for its cytoprotective signaling.[1][2][3] This led to the synthesis of ARA 290, a peptide that selectively binds to the Innate Repair Receptor (IRR).[1][3]

The IRR is a heterodimer composed of the EPO receptor (EPOR) and the β-common receptor (CD131).[2][3][4] This receptor complex is upregulated in tissues under stress from injury, inflammation, or ischemia.[2] Activation of the IRR by ARA 290 initiates a cascade of anti-inflammatory and pro-survival signals, making it a promising candidate for treating a range of conditions characterized by chronic inflammation and tissue damage.[2][5]

Mechanism of Action: The Innate Repair Receptor Signaling Pathway

ARA 290 exerts its therapeutic effects by selectively activating the Innate Repair Receptor (IRR).[2][4] Unlike EPO, which can activate both the IRR and the EPO receptor homodimer responsible for erythropoiesis, ARA 290's action is specific to the tissue-protective pathway.[2]

Upon binding of ARA 290 to the IRR, a downstream signaling cascade is initiated, leading to:

-

Suppression of Pro-inflammatory Cytokines: Activation of the IRR leads to the downregulation of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3] This modulation of the immune response helps to reduce chronic inflammation.

-

Promotion of Anti-Apoptotic Signaling: ARA 290 promotes cell survival by activating anti-apoptotic pathways, which helps to prevent cell death in damaged tissues.[3]

-

Tissue Protection and Repair: The signaling cascade initiated by ARA 290 stimulates cellular survival pathways, reduces oxidative stress, and promotes tissue regeneration, particularly the regrowth of small nerve fibers.[2]

The signaling pathway is visualized in the diagram below:

Preclinical Development: Dose-Response Studies in Neuropathic Pain

Early preclinical evaluation of ARA 290 focused on its efficacy in animal models of neuropathic pain. A key study investigated the dose-response effect of ARA 290 in a rat model of chronic neuropathic pain induced by spared nerve injury (SNI).[5]

Experimental Protocol: Spared Nerve Injury (SNI) Model in Rats

The spared nerve injury model is a widely used method to induce persistent neuropathic pain in rodents. The protocol involves the surgical ligation and transection of two of the three branches of the sciatic nerve, leaving the sural nerve intact.[6]

Workflow for the Spared Nerve Injury (SNI) Model and ARA 290 Treatment:

Quantitative Data: Dose-Dependent Effects on Allodynia

In the SNI rat model, ARA 290 demonstrated a significant and dose-dependent reduction in both mechanical and cold allodynia.[5] The treatment was administered on days 1, 3, 6, 8, and 10 following the nerve injury.[5]

| Dose of ARA 290 (µg/kg) | Reduction in Mechanical Allodynia (up to 20 weeks) | Reduction in Cold Allodynia (up to 20 weeks) |

| 3 | Significant | Significant |

| 10 | Significant | Significant |

| 30 | Significant | Significant |

| 60 | Significant | Significant |

| Table 1: Dose-Response Effects of ARA 290 in a Rat Model of Neuropathic Pain. Data sourced from[5]. |

Clinical Development: Phase II Trials

Following promising preclinical results, ARA 290 advanced to Phase II clinical trials to evaluate its safety and efficacy in human populations.

Sarcoidosis-Associated Small Fiber Neuropathy

A double-blind, placebo-controlled exploratory trial assessed the efficacy of ARA 290 in patients with sarcoidosis and symptoms of small fiber neuropathy.[7]

-

Study Design: Double-blind, placebo-controlled.[7]

-

Participants: 22 patients with a diagnosis of sarcoidosis and a spontaneous pain score of >5 on the Brief Pain Inventory (BPI).[7]

-

Intervention: Intravenous administration of ARA 290 (2 mg; n=12) or placebo (n=10) three times weekly for 4 weeks.[7]

-

Primary Endpoints: Changes in pain intensity, Small Fiber Neuropathy Screening List (SFNSL) score, and quality of life (SF-36).[7]

| Outcome Measure | ARA 290 Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value |

| SFNSL Score | -11.5 ± 3.04 | -2.9 ± 3.34 | < 0.05 |

| SF-36 Pain Dimension | -23.4 ± 5.5 | Not reported | Significant |

| SF-36 Physical Functioning | -14.6 ± 3.9 | Not reported | Significant |

| Table 2: Efficacy of ARA 290 in Patients with Sarcoidosis-Associated Neuropathy. Data are presented as mean change ± SEM. Data sourced from[7]. |

Type 2 Diabetes and Painful Neuropathy

A Phase 2 study evaluated the potential of ARA 290 to improve metabolic control and neuropathic symptoms in patients with type 2 diabetes.[8]

-

Study Design: Double-blind, placebo-controlled.[8]

-

Participants: Patients with type 2 diabetes and painful neuropathy.[8]

-

Intervention: Daily subcutaneous self-administration of ARA 290 (4 mg) or placebo for 28 days, with a 28-day follow-up period.[8]

-

Primary Endpoints: Safety, changes in hemoglobin A1c (HbA1c), lipid profiles, and neuropathic symptoms assessed by the PainDetect questionnaire.[8]

| Outcome Measure | ARA 290 Group | Placebo Group |

| Change in HbA1c | Significant improvement | No significant change |

| Change in Lipid Profile | Improvement in cholesterol-HDL ratio | No significant change |

| PainDetect Score | Significant improvement | No significant change |

| Corneal Nerve Fiber Density (in subjects with initial reduction) | Significant increase | No change |

| Table 3: Efficacy of ARA 290 in Patients with Type 2 Diabetes and Neuropathy. Data sourced from[8]. |

Future Directions and Conclusion

The discovery and development of ARA 290 represent a significant advancement in the field of tissue-protective therapeutics. By selectively targeting the innate repair receptor, ARA 290 offers a novel approach to treating conditions characterized by inflammation and tissue damage, such as neuropathic pain and complications of diabetes. The preclinical and Phase II clinical data presented in this guide demonstrate its potential as a safe and effective therapeutic agent.

Further research is warranted to fully elucidate the long-term efficacy and safety of ARA 290 in larger patient populations. Ongoing and future clinical trials will be crucial in defining its role in the clinical management of a variety of inflammatory and neuropathic disorders. The detailed methodologies and data provided herein are intended to serve as a valuable resource for researchers and clinicians working to advance this promising area of drug development.

References

- 1. ara-290-a-nonerythropoietic-peptide-engineered-from-erythropoietin-improves-metabolic-control-and-neuropathic-symptoms-in-patients-with-type-2-diabetes - Ask this paper | Bohrium [bohrium.com]

- 2. swolverine.com [swolverine.com]

- 3. chrisduffin.com [chrisduffin.com]

- 4. ARA-290 Peptide | Inflammation & Nerve Support [paragonsportsmedicine.com]

- 5. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ildcare.nl [ildcare.nl]

- 8. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

ARA 290: A Non-Erythropoietic EPO Derivative for Tissue Protection and Neuropathic Pain

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ARA 290, also known as Cibinetide, is a synthetic 11-amino acid peptide engineered from the helix-B domain of erythropoietin (EPO). It represents a significant advancement in the development of tissue-protective and anti-inflammatory therapeutics by selectively activating the innate repair receptor (IRR) without inducing erythropoiesis. This selective mechanism of action avoids the adverse cardiovascular and thrombotic risks associated with EPO administration while retaining its beneficial cytoprotective properties. Preclinical and clinical studies have demonstrated the potential of ARA 290 in treating a range of conditions, most notably neuropathic pain associated with small fiber neuropathy in diseases such as diabetes and sarcoidosis. This technical guide provides a comprehensive overview of ARA 290, including its mechanism of action, signaling pathways, a summary of key quantitative data from preclinical and clinical studies, and detailed experimental protocols for methodologies frequently used in its evaluation.

Introduction: The Evolution from Erythropoietin

Erythropoietin is a well-known hematopoietic cytokine that stimulates the production of red blood cells.[1] Beyond this primary function, EPO has been shown to possess significant tissue-protective, anti-inflammatory, and regenerative properties in various preclinical models of injury and disease.[2] However, the clinical utility of EPO for these non-hematopoietic effects is limited by its potent erythropoietic activity, which can lead to serious adverse events such as hypertension, thrombosis, and polycythemia.[1]

This limitation spurred the development of non-erythropoietic EPO derivatives, with the goal of separating the tissue-protective functions from the hematopoietic effects.[1] Scientists identified that the helix-B domain of the EPO molecule is crucial for its tissue-protective and anti-inflammatory actions.[1] By isolating and modifying this region, ARA 290 was created as a selective agonist for the innate repair receptor (IRR), the receptor responsible for mediating these protective effects, without activating the classical EPO receptor that drives red blood cell production.[1][2]

Mechanism of Action: The Innate Repair Receptor (IRR) Pathway

ARA 290 exerts its therapeutic effects through selective activation of the Innate Repair Receptor (IRR).[3] The IRR is a heterocomplex formed by the EPO receptor (EPOR) and the β-common receptor (CD131).[1][4] This receptor is typically expressed in tissues under stress or injury.[1]

Upon binding of ARA 290 to the IRR, a cascade of intracellular signaling pathways is initiated, leading to a multi-faceted cellular response that promotes tissue protection and repair.[5] This is in contrast to EPO, which primarily activates the homodimeric EPO receptor to stimulate erythropoiesis.[1]

Signaling Pathways

The activation of the IRR by ARA 290 triggers several key downstream signaling pathways:

-

Anti-inflammatory Signaling: ARA 290 has been shown to suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[3] This is achieved, in part, through the reduction of Nuclear Factor-kappa B (NF-κB) activation, a key transcription factor in the inflammatory response.[2][3] Furthermore, ARA 290 can modulate microglial activation, a critical component of neuroinflammation.[3]

-

Cytoprotective and Pro-survival Pathways: The binding of ARA 290 to the IRR is believed to activate pro-survival signaling cascades such as the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] These pathways are involved in inhibiting apoptosis (programmed cell death) and promoting cellular survival in the face of injury or stress.

-

Neuroregeneration: In the context of neuropathic pain, ARA 290 has been demonstrated to promote the regeneration of small nerve fibers.[1][7] This is a crucial aspect of its potential as a disease-modifying therapy for conditions like small fiber neuropathy.

Below is a diagram illustrating the proposed signaling pathway of ARA 290.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical and clinical studies of ARA 290.

Table 1: Preclinical Studies of ARA 290 in Neuropathic Pain Models

| Animal Model | Species | ARA 290 Dose | Dosing Regimen | Key Findings | Reference |

| Spared Nerve Injury (SNI) | Rat | 30 µg/kg | 5 intraperitoneal injections at 2-day intervals, followed by weekly maintenance | Effective, long-term relief of tactile and cold allodynia for up to 15 weeks (P < 0.001 vs. vehicle). | [8] |

| Spared Nerve Injury (SNI) | Mouse (Wild-type) | 30 µg/kg | 5 intraperitoneal injections at 2-day intervals, followed by weekly maintenance | Significant relief of allodynia. | [8] |

| Spared Nerve Injury (SNI) | Mouse (βcR-/-) | 30 µg/kg | 5 intraperitoneal injections at 2-day intervals, followed by weekly maintenance | No effect on allodynia, confirming the role of the β-common receptor. | [8] |

| Sciatic Nerve Injury | Rat | Not specified | Intraperitoneal injections | Delayed development of spontaneous pain, allodynia, and hyperalgesia by at least 90 days. | [9] |

Table 2: Clinical Trials of ARA 290 in Patients with Small Fiber Neuropathy (SFN)

| Clinical Trial Population | Study Design | ARA 290 Dose & Administration | Treatment Duration | Key Efficacy Endpoints & Results | Reference |

| Sarcoidosis patients with SFN symptoms | Randomized, double-blind, placebo-controlled pilot study | 2 mg, intravenous, 3 times weekly | 4 weeks | SFNSL Score: Significant improvement in ARA 290 group vs. placebo (Δ -11.5 ± 3.04 vs. Δ -2.9 ± 3.34; p < 0.05).SF-36 (Pain): Significant change from baseline (Δ -23.4 ± 5.5).SF-36 (Physical Functioning): Significant change from baseline (Δ -14.6 ± 3.9). | [10] |

| Type 2 Diabetes patients with painful neuropathy | Randomized, double-blind, placebo-controlled Phase 2 study | 4 mg, subcutaneous, daily | 28 days | PainDetect Questionnaire: Significant improvement in neuropathic symptoms in the ARA 290 group.HbA1c & Lipid Profiles: Improvement observed throughout the 56-day observation period.Corneal Nerve Fiber Density (CNFD): Significant increase in subjects with abnormal baseline CNFD. | [7][11] |

| Sarcoidosis patients with SFN | Open-label initial study | Intravenous doses over one week | 1 week | ~50% improvement in neuropathic pain. | [12] |

| Sarcoidosis patients with SFN | Follow-up trial to open-label study | Intravenous, 3 times weekly | 4 weeks | Significant improvement in SFNSL and RAND-36 (pain and well-being components). | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in ARA 290 research.

Preclinical Model: Spared Nerve Injury (SNI) in Rats

The SNI model is a widely used preclinical model to induce chronic neuropathic pain.[13][14]

Objective: To create a reproducible model of peripheral nerve injury that results in long-lasting mechanical and thermal hypersensitivity.

Procedure:

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Preparation: Shave the lateral surface of the thigh on the desired side and sterilize the surgical area.

-

Incision: Make a small incision through the skin and fascia over the biceps femoris muscle.

-

Nerve Exposure: Bluntly dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[15]

-

Ligation and Transection: Tightly ligate the common peroneal and tibial nerves with a non-absorbable suture (e.g., 6-0 silk).[13] Transect the nerves distal to the ligation, removing a 1-2 mm piece of the distal nerve stump.[15] Extreme care should be taken to avoid any contact with or stretching of the intact sural nerve.[16]

-

Closure: Close the muscle layer and skin with appropriate sutures.

-

Post-operative Care: Administer analgesics as required and monitor the animal for recovery.

The following diagram outlines the workflow for the Spared Nerve Injury (SNI) model and subsequent behavioral testing.

Clinical Assessment: Corneal Confocal Microscopy (CCM)

CCM is a non-invasive imaging technique used to quantify small nerve fiber density in the cornea, serving as a surrogate marker for small fiber neuropathy.[17][18]

Objective: To visualize and quantify the density and morphology of sub-basal corneal nerve fibers.

Procedure:

-

Patient Preparation: Instill a topical anesthetic into the eye to be examined.

-

Microscope Preparation: Use a Heidelberg Retina Tomograph (HRT) with a Rostock Cornea Module. Apply a drop of sterile gel to the tip of the objective lens and cover it with a sterile disposable cap.

-

Image Acquisition: Gently bring the tip of the objective lens into contact with the central cornea. Acquire a series of digital images of the sub-basal nerve plexus.

-

Image Analysis: Use specialized software to analyze the acquired images. The primary parameters of interest are:

-

Corneal Nerve Fiber Density (CNFD): The number of major nerves per square millimeter.

-

Corneal Nerve Branch Density (CNBD): The number of branches originating from the major nerves per square millimeter.

-

Corneal Nerve Fiber Length (CNFL): The total length of all nerve fibers and branches per square millimeter.

-

Clinical Assessment: Quantitative Sensory Testing (QST)

QST is a psychophysical method used to quantify sensory perception in response to controlled thermal and mechanical stimuli. The German Research Network on Neuropathic Pain (DFNS) has established a standardized protocol for QST.[6][19][20][21][22]

Objective: To obtain a comprehensive profile of a patient's sensory function, including detection and pain thresholds for various stimuli.

Procedure: The DFNS QST protocol includes the following tests, typically performed on the affected and a contralateral, unaffected body site:

-

Thermal Testing:

-

Cold Detection Threshold (CDT): The temperature at which a cooling stimulus is first perceived.

-

Warm Detection Threshold (WDT): The temperature at which a warming stimulus is first perceived.

-

Thermal Sensory Limen (TSL): The difference between CDT and WDT.

-

Paradoxical Heat Sensation (PHS): The perception of a warming sensation in response to a cooling stimulus.

-

Cold Pain Threshold (CPT): The temperature at which a cooling stimulus becomes painful.

-

Heat Pain Threshold (HPT): The temperature at which a warming stimulus becomes painful.

-

-

Mechanical Testing:

-

Mechanical Detection Threshold (MDT): The lowest force of a von Frey filament that is perceived.

-

Mechanical Pain Threshold (MPT): The lowest force of a pinprick stimulus that is perceived as painful.

-

Mechanical Pain Sensitivity (MPS): The perceived pain intensity in response to a series of pinprick stimuli of increasing force.

-

Dynamic Mechanical Allodynia (DMA): The perception of pain in response to a light touch stimulus (e.g., a cotton wisp or brush).

-

Vibration Detection Threshold (VDT): The lowest amplitude of a vibrating stimulus that is perceived.

-

Immunohistochemistry for Microglia (Iba1) and Astrocytes (GFAP)

Immunohistochemistry is used to visualize the presence and activation of microglia and astrocytes in spinal cord tissue, which are key indicators of neuroinflammation.[23][24][25]

Objective: To detect and quantify the expression of Ionized calcium-binding adapter molecule 1 (Iba1) in microglia and Glial Fibrillary Acidic Protein (GFAP) in astrocytes in rat spinal cord sections.

Procedure:

-

Tissue Preparation:

-

Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the spinal cord and post-fix it in the same fixative.

-

Cryoprotect the tissue in a sucrose solution.

-

Section the spinal cord on a cryostat or microtome.[26]

-

-

Immunostaining:

-

Blocking: Incubate the tissue sections in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with primary antibodies against Iba1 (for microglia) and GFAP (for astrocytes) overnight at 4°C.[26]

-

Secondary Antibody Incubation: Wash the sections and incubate them with fluorescently labeled secondary antibodies that recognize the primary antibodies.

-

Mounting and Imaging: Mount the sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize them using a fluorescence microscope.

-

-

Image Analysis: Quantify the fluorescence intensity or the number of Iba1- and GFAP-positive cells in specific regions of the spinal cord (e.g., the dorsal horn).

The following diagram provides a logical workflow for the immunohistochemical analysis of spinal cord tissue.

Conclusion

ARA 290 represents a promising therapeutic candidate for a variety of conditions characterized by inflammation and tissue damage, particularly neuropathic pain. Its selective activation of the innate repair receptor allows for the harnessing of the beneficial non-hematopoietic effects of erythropoietin without the associated risks. The preclinical and clinical data gathered to date provide a strong rationale for its continued development. This technical guide has provided a comprehensive overview of the current knowledge of ARA 290, with a focus on its mechanism of action, quantitative data from key studies, and detailed experimental protocols to aid researchers and drug development professionals in their ongoing investigation of this novel therapeutic peptide. Further large-scale clinical trials are warranted to fully elucidate the efficacy and safety of ARA 290 and to establish its place in the clinical management of neuropathic pain and other inflammatory disorders.

References

- 1. swolverine.com [swolverine.com]

- 2. tandfonline.com [tandfonline.com]

- 3. ARA-290 Peptide | Inflammation & Nerve Support [paragonsportsmedicine.com]

- 4. ARA-290 Peptide: Potential Implications in Cell, Inflammation, and Tissue Research - The Rio Times [riotimesonline.com]

- 5. rawamino.com [rawamino.com]

- 6. Quantitative sensory testing: a comprehensive protocol for clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ARA290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain: an experimental study in rats and β-common receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Redirecting to https://onderzoekmetmensen.nl/en/trial/34461 [onderzoekmetmensen.nl]

- 10. Safety and Efficacy of ARA 290 in Sarcoidosis Patients with Symptoms of Small Fiber Neuropathy: A Randomized, Double-Blind Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ARA 290, a nonerythropoietic peptide engineered from erythropoietin, improves metabolic control and neuropathic symptoms in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 13. mdpi.com [mdpi.com]

- 14. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. rapm.bmj.com [rapm.bmj.com]

- 17. Corneal Confocal Microscopy: A Novel Non-invasive Technique to Quantify Small Fibre Pathology in Peripheral Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Clinical applications of corneal confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative sensory testing in the German Research Network on Neuropathic Pain (DFNS): standardized protocol and reference values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. portal.fis.tum.de [portal.fis.tum.de]

- 22. aminer.org [aminer.org]

- 23. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A comparison of spinal Iba1 and GFAP expression in rodent models of acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Rapid GFAP and Iba1 expression changes in the female rat brain following spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

A Comprehensive Technical Review of Preclinical Studies on the Safety and Efficacy of Cibinetide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cibinetide, also known as ARA 290, is a synthetic 11-amino acid peptide engineered from the helix-B domain of erythropoietin (EPO).[1][2] It was developed to harness the tissue-protective and anti-inflammatory properties of EPO while eliminating its erythropoietic (red blood cell stimulating) effects, thereby avoiding the associated risks of thrombosis and hypertension.[1][3] Preclinical research has extensively evaluated Cibinetide across a range of animal models, demonstrating its efficacy in conditions involving neuropathy, inflammation, and tissue injury. Its primary mechanism of action involves the selective activation of the Innate Repair Receptor (IRR), which modulates inflammatory responses and promotes cellular repair.[1][4] This document provides an in-depth summary of the key preclinical findings regarding Cibinetide's efficacy and safety, details the experimental protocols used in these studies, and visualizes the core biological pathways and experimental workflows.

Mechanism of Action: The Innate Repair Receptor (IRR)

Cibinetide exerts its therapeutic effects by selectively binding to and activating the Innate Repair Receptor (IRR).[1] The IRR is a heterodimeric receptor complex composed of the erythropoietin receptor (EPOR) and the β common receptor (CD131).[1][4] This receptor is typically expressed at low levels in healthy tissue but is significantly upregulated in response to injury, inflammation, or metabolic stress.[1][5]

Upon binding of Cibinetide, the IRR initiates a cascade of intracellular signaling events, primarily through the Janus kinase 2 (JAK2) pathway.[4] This leads to multiple downstream effects, including:

-

Inhibition of Pro-inflammatory Pathways: Activation of the IRR downregulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β and suppresses the NF-κB signaling pathway.[3][6][7][8]

-

Activation of Cellular Protection: The signaling cascade promotes cellular survival, reduces oxidative stress, and protects tissues from apoptotic cell death.[1]

-

Promotion of Tissue Repair: IRR activation stimulates processes of healing and regeneration, including the promotion of nerve fiber regrowth.[4][9]

Unlike native EPO, Cibinetide does not activate the classic EPOR homodimer responsible for stimulating red blood cell production, making it a targeted, non-hematopoietic therapeutic agent.[1][3]

Preclinical Efficacy Studies

Cibinetide has demonstrated significant efficacy across a variety of preclinical models, targeting conditions driven by inflammation and tissue damage.

Neuropathy and Nerve Regeneration

A primary focus of preclinical research has been on Cibinetide's potential to treat neuropathy. Studies consistently show that it not only alleviates neuropathic pain but also promotes the regeneration of damaged nerve fibers.[9][10]

| Animal Model | Cibinetide Dosage | Key Efficacy Endpoints | Observed Outcome | Citations |

| Streptozotocin (STZ)-Induced Diabetic Neuropathy (Mouse) | Not specified | Corneal Nerve Fiber Density, Neuronal Dystrophy | Reversed neuronal dystrophy and promoted small nerve fiber regeneration. | [4] |

| Various Neuropathy Models (Rodent) | Not specified | Tactile & Cold Allodynia, Nerve Fiber Regrowth | Provided sustained relief from neuropathic pain and stimulated nerve fiber regrowth from damaged axons. | [9][10][11] |

This protocol outlines a typical methodology for evaluating Cibinetide's neuroprotective effects in a model of diabetic complications.[7]

-

Animal Model: C57BL/6J mice are used.

-

Induction of Diabetes: Diabetes is induced via intraperitoneal injections of streptozotocin (STZ). Blood glucose levels are monitored to confirm the diabetic state.

-

Treatment Groups: Animals are randomized into three groups: non-diabetic controls, diabetic mice receiving a vehicle control, and diabetic mice receiving Cibinetide.

-

Dosing Regimen: Cibinetide is administered via intraperitoneal injection at doses of 30 or 60 µg/kg for a duration of 12 weeks.[7]

-

Efficacy Assessment:

-

Structural Analysis: Retinal thinning and structure are assessed using Optical Coherence Tomography (OCT).

-

Functional Analysis: Neural retinal function (e.g., photoreceptor and bipolar cell activity) is measured using scotopic electroretinography (ERG).

-

Inflammatory Markers: Retinal tissue is analyzed for gene expression of pro- and anti-inflammatory cytokines (e.g., TNFα, IL-1β) via qPCR.

-

Anti-Inflammatory and Immunomodulatory Effects

Cibinetide has shown potent anti-inflammatory effects in models of autoimmune and inflammatory diseases by modulating immune cell function and cytokine production.[6]

| Animal Model | Key Efficacy Endpoints | Observed Outcome | Citations |

| Dextran Sodium Sulfate (DSS)-Colitis (Mouse) | Disease Activity Index, Survival Rate | Significantly improved disease activity and increased survival. | [6] |

| Pristane-Induced & MRL/lpr Systemic Lupus Erythematosus (SLE) (Mouse) | Systemic Inflammation Markers, Autoantibody Levels (ANA, anti-dsDNA), Kidney Function | Reduced systemic inflammation, decreased autoantibody titers, suppressed pro-inflammatory cytokines, and significantly improved kidney function. | [6] |

This protocol is a standard method for inducing and evaluating treatments for inflammatory bowel disease.[6]

-

Animal Model: Mice susceptible to DSS-induced colitis are used.

-

Induction of Colitis: Acute colitis is induced by administering dextran sodium sulfate (DSS) in the drinking water for a defined period (e.g., 5-7 days).

-

Treatment: Following disease initiation, mice are treated with Cibinetide or a vehicle control.

-

Assessment:

-

Clinical Scoring: Disease activity is monitored daily by scoring weight loss, stool consistency, and bleeding.

-

Histological Analysis: At the end of the study, colonic tissue is collected for histological examination to assess inflammation, ulceration, and tissue damage.

-

Immunological Analysis: Lamina propria macrophages and other immune cells are isolated to assess IRR expression and inflammatory cytokine production.

-

Organ Protection and Systemic Health

Cibinetide's protective effects extend to multiple organ systems and general metabolic health, including benefits in models of cardiovascular disease, kidney injury, and aging.[1]

| Area of Study | Animal Model | Key Efficacy Endpoints | Observed Outcome | Citations | | :--- | :--- | :--- | :--- | | Cardiovascular & Aging | Aging Fischer 344 x Brown Norway Rats (18-33 months) | Heart Function (Ejection Fraction), Frailty Score, Blood Pressure | Slowed the decline in heart function, significantly lowered the frailty score, blunted age-associated blood pressure elevation, and preserved body weight. |[3][12][13] | | Diabetic Retinopathy | STZ-Induced Diabetes (Rodent) | Retinal Vascular Leakage, Capillary Dropout, Neuroglial Degeneration, Retinal Thinning | Inhibited vascular leakage, protected against vessel and neuroglial degeneration, and ameliorated retinal thinning. |[2][5][7] | | Kidney Protection | Diabetic and Ischemic Kidney Injury Models | Kidney Function Markers, Glomerular Injury | Demonstrated significant kidney-protective effects and improved indices of glomerular injury. |[1][2][14] | | Metabolic Control | Diet-Induced Metabolic Syndrome (Rodent) | Insulin Sensitivity, Glycemic Control (HbA1c), Lipid Profiles | Increased insulin sensitivity and improved glycemic control and lipid profiles. |[2][5][14] |

References

- 1. swolverine.com [swolverine.com]

- 2. mdpi.com [mdpi.com]

- 3. A small erythropoietin derived non-hematopoietic peptide reduces cardiac inflammation, attenuates age associated declines in heart function and prolongs healthspan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. A Phase 2 Clinical Trial on the Use of Cibinetide for the Treatment of Diabetic Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Araim's Cibinetide in Inflammatory and Autoimmune Diseases: Increasing Evidence for Immune Modulation and Pleiotropic Benefit [prnewswire.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. ildcare.nl [ildcare.nl]

- 9. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medicalantiaging.com [medicalantiaging.com]

- 11. Safety and Efficacy of ARA 290 in Sarcoidosis Patients with Symptoms of Small Fiber Neuropathy: A Randomized, Double-Blind Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Research Shows Promising Signs in Anti-Aging for Araim Pharmaceuticals [prnewswire.com]

- 13. ARA290 (cibinetide) amelioration of frailty and preserved healthspan +Alzheimers prevention in mice - Rapamycin Longevity News [rapamycin.news]

- 14. JCM | Free Full-Text | A Phase 2 Clinical Trial on the Use of Cibinetide for the Treatment of Diabetic Macular Edema [mdpi.com]

ARA 290's Impact on Tissue Regeneration Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARA 290, a novel 11-amino acid peptide derived from the structure of erythropoietin (EPO), has emerged as a promising therapeutic agent in the field of tissue regeneration. Engineered to be non-erythropoietic, ARA 290 selectively activates the innate repair receptor (IRR), a heterodimer of the EPO receptor and the β-common receptor (CD131), to orchestrate a multi-faceted response to tissue injury and inflammation. This technical guide provides an in-depth exploration of the molecular mechanisms underlying ARA 290's regenerative effects, with a focus on its impact on key signaling pathways. We present a comprehensive summary of quantitative data from pivotal clinical and preclinical studies, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows.

Introduction

Chronic inflammation and impaired tissue repair are hallmarks of a wide range of debilitating diseases, including diabetic neuropathy, sarcoidosis, and ischemic injuries. While traditional therapies often focus on symptom management, there is a growing need for interventions that target the underlying mechanisms of tissue damage and promote endogenous repair. ARA 290 represents a significant advancement in this area, offering a targeted approach to tissue protection and regeneration without the adverse effects associated with erythropoietin, such as thrombosis and hypertension.[1]

ARA 290's therapeutic potential stems from its specific interaction with the innate repair receptor (IRR).[1][2] The IRR is typically expressed at low levels in healthy tissues but is upregulated in response to injury, inflammation, or metabolic stress.[3][4] Upon binding to the IRR, ARA 290 initiates a cascade of intracellular signals that collectively suppress pro-inflammatory pathways, inhibit apoptosis, and promote cellular survival and regeneration.[5][6] This guide will dissect these pathways, providing the technical details necessary for researchers and drug development professionals to understand and potentially leverage the therapeutic capabilities of ARA 290.

Mechanism of Action: The Innate Repair Receptor and Downstream Signaling

The primary mechanism of action of ARA 290 is the activation of the Innate Repair Receptor (IRR).[1][2] This receptor complex is a heterodimer composed of the erythropoietin receptor (EPOR) and the β-common receptor (CD131).[1][2] Unlike the classical EPO receptor, which forms a homodimer to stimulate red blood cell production, the IRR's activation by ARA 290 triggers a distinct set of signaling pathways geared towards tissue protection and repair.

Upon ARA 290 binding, the IRR undergoes a conformational change that leads to the activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates several downstream targets, initiating multiple signaling cascades:

-

Anti-Inflammatory Pathway: A key effect of IRR activation is the potent suppression of pro-inflammatory signaling. This is primarily achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[7] ARA 290 has been shown to reduce the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[5] This anti-inflammatory action is crucial in mitigating tissue damage in chronic inflammatory conditions.

-

Cell Survival and Anti-Apoptotic Pathway: ARA 290 promotes cell survival by activating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[7] Phosphorylated Akt, in turn, inhibits pro-apoptotic proteins and activates pro-survival factors, thereby protecting cells from programmed cell death in the face of injury or stress.

-

Tissue Regeneration Pathway: The activation of the IRR by ARA 290 also stimulates pathways involved in tissue repair and regeneration. This includes the promotion of nerve fiber regeneration, as evidenced by increased corneal nerve fiber density in clinical trials.[8][9][10] The precise mechanisms are still under investigation but are thought to involve the modulation of growth factors and the cellular microenvironment to favor repair processes.

References

- 1. ARA 290, a Nonerythropoietic Peptide Engineered from Erythropoietin, Improves Metabolic Control and Neuropathic Symptoms in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ARA 290, a peptide derived from the tertiary structure of erythropoietin, produces long-term relief of neuropathic pain coupled with suppression of the spinal microglia response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the innate repair receptor to treat neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. m.youtube.com [m.youtube.com]

- 6. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ARA290, an alternative of erythropoietin, inhibits activation of NLRP3 inflammasome in schwann cells after sciatic nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 9. Skin Punch as a Potential Diagnostic Tool for Peripheral Neuropathies of Dogs: Set up of an Indirect Immunofluorescence Protocol on Formalin-Fixed Paraffin-Embedded (FFPE) Biopsy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Cibinetide and Small Fiber Neuropathy: A Technical Guide

Introduction

Small Fiber Neuropathy (SFN) is a peripheral neuropathy characterized by the damage to small, unmyelinated C fibers and thinly myelinated Aδ nerve fibers.[1] These fibers are crucial for mediating autonomic functions, nociception, and thermal sensitivity.[1] Patients often experience debilitating symptoms, including neuropathic pain, dysesthesia, and autonomic dysfunction, for which current treatment options are often limited in efficacy and may carry significant side effects.[2][3] Cibinetide (also known as ARA 290) is an investigational therapeutic peptide that represents a novel, targeted approach to treating SFN.[4][5] Derived from the Helix-B domain of erythropoietin (EPO), Cibinetide is an 11-amino acid peptide engineered to retain the tissue-protective and anti-inflammatory properties of EPO without stimulating red blood cell production (erythropoiesis), thereby avoiding the associated hematological risks.[4][6][7] This guide provides an in-depth overview of the foundational research on Cibinetide, focusing on its mechanism of action, key experimental data, and the protocols used to evaluate its efficacy in SFN.

Mechanism of Action: The Innate Repair Receptor (IRR)

Cibinetide exerts its therapeutic effects by selectively binding to and activating the Innate Repair Receptor (IRR).[1][4][8] This receptor is a heterodimer composed of the EPO receptor (EPOR) and the β common receptor (CD131), which is expressed on tissues under stress or injury.[1][4] Unlike the homodimeric EPO receptor that mediates erythropoiesis, the IRR is a master regulator of tissue protection and repair.[9][10]

Upon binding of Cibinetide to the IRR, a downstream signaling cascade is initiated, primarily through the activation of Janus Kinase 2 (JAK2).[1] This leads to a multi-faceted response that collectively counteracts the pathology of small fiber neuropathy:

-

Anti-Inflammatory Signaling: IRR activation downregulates the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are known contributors to neuropathic pain.[4][10][11] It also modulates NF-kB signaling, a key pathway in the inflammatory process.[8]

-

Tissue Protection and Cellular Survival: The signaling pathway promotes cellular survival by activating anti-apoptotic mechanisms, reducing oxidative stress, and protecting cells from injury.[4][7]

-

Nerve Regeneration: Studies have shown that Cibinetide supports the regeneration and repair of small nerve fibers, a key disease-modifying effect in neuropathy.[1][4][12]

-

Nociceptive Modulation: Cibinetide has been shown to antagonize the transient receptor potential vanilloid-1 (TRPV1) ion channel, a key integrator of pain perception that is upregulated in neuropathic states.[1]

Quantitative Data from Clinical Research

The most robust clinical evidence for Cibinetide in SFN comes from a Phase 2b, multicenter, randomized, double-blind, placebo-controlled trial in patients with sarcoidosis-associated small fiber neuropathy.[13][14] This study provides key quantitative data on the drug's efficacy over a 28-day treatment period.

Table 1: Phase 2b Clinical Trial Design Summary [12][14][15]

| Parameter | Description |

|---|---|

| Study Population | 64 patients with confirmed sarcoidosis, symptoms of SFN, and evidence of small nerve fiber loss. |

| Study Design | Randomized, double-blind, placebo-controlled. |

| Treatment Arms | 1. Placebo2. Cibinetide 1 mg/day3. Cibinetide 4 mg/day4. Cibinetide 8 mg/day |

| Administration | Daily subcutaneous (SC) self-injection. |

| Duration | 28 days. |

| Primary Endpoint | Change from baseline in Corneal Nerve Fiber Area (CNFA) at Day 28, quantified by Corneal Confocal Microscopy (CCM). |

Table 2: Primary Efficacy Endpoint - Placebo-Corrected Change in Corneal Nerve Fiber Area (CNFA) at Day 28 [1][12][14][16]

| Treatment Group | Placebo-Corrected Mean Change in CNFA (μm²) | 95% Confidence Interval (CI) | P-Value |

|---|---|---|---|

| 1 mg Cibinetide | 109 | -429, 647 | NS |

| 4 mg Cibinetide | 697 | 159, 1236 | 0.012 |

| 8 mg Cibinetide | 431 | -130, 992 | NS |

A significant increase in corneal nerve fiber area was observed in the 4 mg dose group, corresponding to an approximate 23% increase from baseline.[13][15]

Table 3: Secondary Efficacy Endpoints at Day 28 [1][12][14]

| Endpoint | Measurement | Result for 4 mg Cibinetide Group | P-Value (vs. Placebo) |

|---|---|---|---|

| Skin Nerve Regeneration | Change in regenerating intraepidermal nerve fiber length (GAP-43+) | Significant Increase (1730.8 μm/mm²) | 0.035 |

| Functional Capacity | Change in 6-Minute Walk Test (6MWT) | +17.7 meters (vs. +1.2 m for placebo) | 0.11 |

| Pain Reduction | Decrease in pain intensity (in patients with moderate-severe baseline pain) | Clinically meaningful decrease | 0.157 |

Notably, the change in CNFA showed a significant positive correlation with the change in regenerating skin nerve fibers (ρ = 0.575, P = 0.025) and functional capacity (ρ = 0.645, P = 0.009).[1][12][14]

Key Experimental Protocols

The evaluation of Cibinetide's efficacy relies on specialized, quantitative methodologies to assess the morphology and regeneration of small nerve fibers.

A. Corneal Confocal Microscopy (CCM)

CCM is a rapid, non-invasive ophthalmic imaging technique used to visualize and quantify the small nerve fibers in the sub-basal layer of the cornea.[17][18] It has emerged as a reliable surrogate endpoint for assessing damage and repair in peripheral neuropathies.[1][18][19]

-

Procedure: A topical anesthetic is applied to the eye. The patient places their chin on a chin rest, and the objective lens of the confocal microscope, coupled with a sterile gel, makes contact with the cornea.

-

Imaging: A series of high-resolution images of the sub-basal nerve plexus are captured from a defined area of the central cornea.

-

Quantification: Specialized software is used to analyze the images and calculate several metrics, with Corneal Nerve Fiber Area (CNFA) and Corneal Nerve Fiber Density (CNFD) being key parameters.[1][12] The automated analysis provides an objective and reproducible measure of small fiber status.[19]

B. Skin Biopsy and Immunohistochemistry

This protocol provides a direct histological assessment of small nerve fibers in the epidermis.[20]

-

Procedure: A 3-mm punch biopsy is taken from a standardized location on the distal lower limb (e.g., 10 cm above the lateral malleolus) after local anesthesia.

-

Processing: The tissue sample is fixed, sectioned, and mounted on slides.

-

Immunostaining:

-

PGP 9.5 Staining: Sections are stained with an antibody against Protein Gene Product 9.5 (PGP9.5), a pan-neuronal marker, to visualize all intraepidermal nerve fibers. The number of fibers crossing the dermal-epidermal junction is counted to determine the Intraepidermal Nerve Fiber Density (IENFD).

-

GAP-43 Staining: To specifically assess nerve regeneration, adjacent sections are stained with an antibody against Growth-Associated Protein 43 (GAP-43).[1] GAP-43 is expressed in growing and regenerating axons. The total length and area of GAP-43 positive (GAP-43+) fibers are quantified to measure the extent of active nerve repair.[1][12]

-

Safety and Tolerability

Across multiple clinical trials, Cibinetide has been shown to be generally safe and well-tolerated.[2][4][21]

-

Reported adverse effects are typically mild and may include headaches or injection site reactions.[4][6]

-

Crucially, and consistent with its mechanism of action, Cibinetide does not stimulate red blood cell production and is not associated with the risks of polycythemia, hypertension, or clotting seen with EPO.[4][12]

-

No significant safety issues were identified in the Phase 2b trial for SFN.[13][21]

The foundational research on Cibinetide provides compelling evidence for its potential as a disease-modifying therapy for small fiber neuropathy. Its unique mechanism of action, centered on the activation of the Innate Repair Receptor, allows it to simultaneously exert anti-inflammatory, tissue-protective, and neuroregenerative effects. Quantitative data from a rigorous Phase 2b clinical trial demonstrated that a 28-day course of 4 mg daily Cibinetide significantly increased small nerve fiber density in both the cornea and the skin.[1][12][14] These structural improvements were correlated with gains in functional capacity.[1][12] The use of advanced and objective experimental protocols, such as Corneal Confocal Microscopy and GAP-43 immunostaining, has been critical in substantiating these claims. While these results are promising, larger-scale Phase III studies are necessary to confirm these findings and fully establish Cibinetide's role in the treatment of small fiber neuropathy and other related conditions.[4]

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. tandfonline.com [tandfonline.com]

- 3. ARA 290 for treatment of small fiber neuropathy in sarcoidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. swolverine.com [swolverine.com]

- 5. You are being redirected... [stopsarcoidosis.org]

- 6. regenpracticesolutions.com [regenpracticesolutions.com]

- 7. chrisduffin.com [chrisduffin.com]

- 8. medicalantiaging.com [medicalantiaging.com]

- 9. Activation of the EPOR-β common receptor complex by cibinetide ameliorates impaired wound healing in mice with genetic diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Targeting cytokines for treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. stopsarcoidosis.org [stopsarcoidosis.org]

- 13. stopsarcoidosis.org [stopsarcoidosis.org]